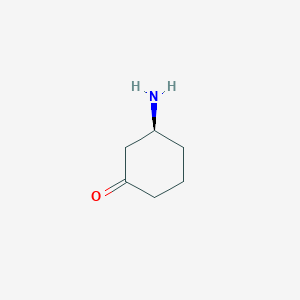
(3S)-3-aminocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-aminocyclohexan-1-one is an organic compound with a cyclohexane ring substituted with an amino group at the third position and a ketone group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-aminocyclohexan-1-one can be achieved through several methods. One common approach involves the reduction of 3-nitrocyclohexanone, followed by catalytic hydrogenation to introduce the amino group. Another method involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the desired (3S) configuration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the desired stereochemistry and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-aminocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of (3S)-3-aminocyclohexanol.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-aminocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S)-3-aminocyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, and its effects are mediated through binding to active sites or allosteric sites on target proteins. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-aminocyclohexan-1-one: The enantiomer of (3S)-3-aminocyclohexan-1-one, with different stereochemistry.
3-aminocyclopentanone: A similar compound with a five-membered ring instead of a six-membered ring.
3-aminocycloheptanone: A similar compound with a seven-membered ring.
Uniqueness
This compound is unique due to its specific (3S) configuration, which imparts distinct stereochemical properties and biological activities. This configuration can influence the compound’s binding affinity and selectivity for molecular targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
(3S)-3-aminocyclohexan-1-one |
InChI |
InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2/t5-/m0/s1 |
InChI-Schlüssel |
ASBBDDWCPOFASB-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@@H](CC(=O)C1)N |
Kanonische SMILES |
C1CC(CC(=O)C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


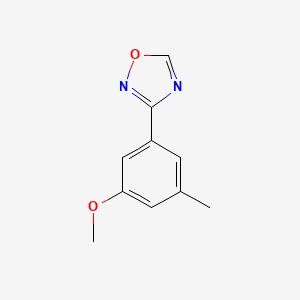
![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)
![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
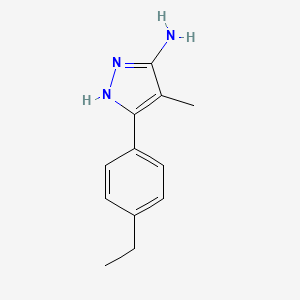

![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
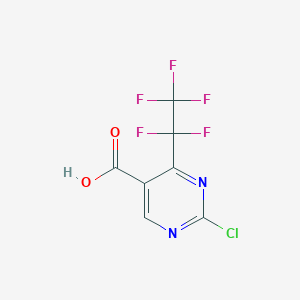
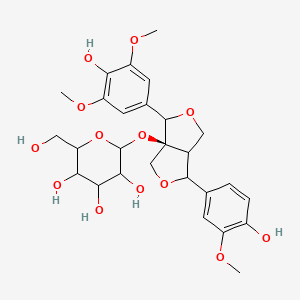

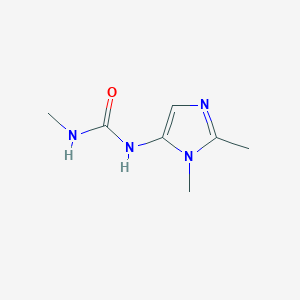
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

